methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Description
Methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a triterpenoid derivative featuring a cyclopenta[a]phenanthrene core with multiple functional modifications: a 6-ethylidene group, 3-hydroxyl, 10,13-dimethyl, 7-oxo substituents, and a methyl pentanoate ester at position 16. The compound’s characterization typically relies on NMR spectroscopy, high-resolution mass spectrometry (HRMS), and chromatographic methods to confirm purity and structural integrity .
Properties
IUPAC Name |
methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-6-18-22-15-17(28)11-13-27(22,4)21-12-14-26(3)19(16(2)7-10-23(29)31-5)8-9-20(26)24(21)25(18)30/h6,16-17,19-22,24,28H,7-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDZXAFUWCERDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OC)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Overview
Methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate belongs to the steroid class of compounds with a cyclopenta[a]phenanthrene core structure. The compound has several key structural features:
- Molecular Formula: C27H42O4
- Molecular Weight: 430.6 g/mol
- CAS Number: 863239-59-2
- Key Functional Groups:
The compound contains multiple stereogenic centers, with the specific stereochemistry indicated in its full name: (R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate.
Multi-Step Synthetic Approaches
The synthesis of this complex steroid derivative typically requires a multi-step approach due to its intricate structure and specific stereochemistry requirements.
Starting Materials Selection
The preparation generally begins with simpler steroid precursors that already contain the basic cyclopenta[a]phenanthrene core structure. These precursors are then modified through various chemical transformations to introduce the specific functional groups and stereochemistry required in the final product.
Stereochemical Control
Maintaining the correct stereochemistry at multiple chiral centers is crucial for the biological activity of this compound. The synthesis employs asymmetric synthesis techniques to establish and maintain the correct stereochemical configuration at positions 3R, 5R, 8S, 9S, 10R, 13R, 14S, and 17R.
The Z-configuration of the ethylidene group at position 6 requires specific reaction conditions to ensure the correct geometric isomer is formed.
Key Reaction Steps
The synthesis of this compound typically involves several key reaction steps:
Introduction of the Ethylidene Group
The ethylidene group at position 6 is typically introduced through olefination reactions such as Wittig or Horner-Wadsworth-Emmons reactions. These reactions must be carefully controlled to ensure the Z-stereochemistry of the resulting double bond.
Hydroxylation at C-3
The hydroxyl group at the C-3 position with R stereochemistry is often introduced through stereoselective reduction of a ketone precursor. Chiral reducing agents such as CBS catalyst or enzymatic reductions can be employed to achieve the desired stereoselectivity.
Formation of the Methyl Ester Side Chain
The methyl ester side chain at position 17 is typically introduced through esterification of the corresponding carboxylic acid. This may involve:
- Activation of the carboxylic acid using reagents such as thionyl chloride or DCC
- Reaction with methanol to form the methyl ester
- Purification to isolate the desired product
Reaction Conditions and Parameters
The synthesis of this complex steroid derivative requires careful control of reaction conditions to ensure high yields and stereoselectivity.
Temperature Control
Temperature plays a critical role in maintaining stereoselectivity during the synthesis. Different steps may require specific temperature ranges:
- Low temperatures (-78°C to 0°C) for stereoselective additions
- Room temperature for certain functional group transformations
- Elevated temperatures for some cyclization reactions
Solvent Selection
The choice of solvent significantly impacts the outcome of the reactions:
- Aprotic solvents (THF, DCM) for organometallic reactions
- Protic solvents (methanol, ethanol) for certain reductions
- Mixed solvent systems for optimizing solubility and reactivity
Catalyst Selection
Various catalysts are employed throughout the synthesis:
- Transition metal catalysts for coupling reactions
- Lewis acids for directing stereochemistry
- Enzymes for stereoselective transformations
Purification Techniques
Due to the complex nature of the compound and the potential for side reactions, purification is a critical aspect of the preparation process.
Analytical Characterization
The successful preparation of this compound is confirmed through various analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR spectroscopy are essential for confirming the structure, particularly the stereochemistry at various positions. Key diagnostic signals include:
Mass Spectrometry
Mass spectrometry confirms the molecular weight of 430.6 g/mol and provides fragmentation patterns characteristic of the steroid skeleton.
Scale-Up Considerations
When scaling up the preparation of this compound from laboratory to larger quantities, several factors must be considered:
Heat Transfer
The exothermic nature of some reactions requires careful heat management in larger vessels. Jacketed reactors with efficient cooling systems are often employed.
Mixing Efficiency
Proper mixing becomes increasingly important at larger scales to ensure uniform reaction conditions throughout the reaction mixture. Various impeller designs may be employed depending on the viscosity and nature of the reaction mixture.
Alternative Synthetic Routes
Several alternative approaches have been developed for the synthesis of this compound or structurally similar derivatives.
Semisynthetic Approach
Starting from naturally occurring steroids and modifying them through selective transformations can provide a more efficient route to the target compound. This approach leverages the inherent stereochemistry present in natural steroid precursors.
Total Synthesis
Complete total synthesis from simple starting materials has been reported, though this approach is generally more labor-intensive and lower-yielding. The advantage is greater flexibility in introducing modifications at various positions.
Chemical Reactions Analysis
Methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of various bioactive molecules, including potential drugs for treating diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Modifications
The cyclopenta[a]phenanthrene scaffold is shared among several derivatives, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
- 3-Hydroxy vs. 3-Oxo/3-Acetoxy : The hydroxyl group in the target and compound 7 may facilitate hydrogen bonding, whereas oxo (compound 8) or acetoxy (compound 4) groups alter polarity and metabolic stability .
- Methylation Patterns : Additional methyl groups (e.g., compound 4’s 4,4,10,13,14-pentamethyl) increase hydrophobicity, which could affect membrane permeability .
Physicochemical Properties
Biological Activity
Methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (CAS: 1516887-31-2) is a complex organic compound with significant potential in biological research and applications. This article explores its biological activity based on diverse sources.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C27H42O4 |
| Molecular Weight | 430.63 g/mol |
| IUPAC Name | methyl (R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
| Purity | 95% |
The structure includes multiple functional groups that may influence its biological interactions and mechanisms of action.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and influence metabolic pathways due to its structural complexity and functional groups. The presence of the hydroxyl and keto groups may enhance its binding affinity to specific receptors or enzymes involved in metabolic processes .
Anticancer Activity
Research indicates that compounds structurally related to methyl 4-(6-ethylidene...) exhibit significant anticancer properties. For instance:
- Cell Line Studies : Analogous compounds have shown potent activity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In some studies, the introduction of specific substituents on the phenanthrene core enhanced cytotoxicity against these cell lines .
- Mechanistic Insights : The anticancer activity is often linked to the compound's ability to induce apoptosis in cancer cells or inhibit cell proliferation through interference with cell cycle regulation .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties:
- Bacterial Inhibition : Similar compounds have been tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones against pathogens such as E. coli and Staphylococcus aureus, suggesting potential for development as antibacterial agents .
- Fungal Activity : Some studies also report antifungal effects against strains like Candida albicans, indicating a broad spectrum of antimicrobial activity .
Case Studies
- Study on Anticancer Effects : A study evaluated several derivatives related to methyl 4-(6-ethylidene...) for their anticancer activities in vitro. Compounds were assessed for their ability to reduce cell viability in A549 cells. Notably, one derivative reduced viability by over 60% at a concentration of 10 µM .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of similar compounds in comparison with standard antibiotics. Results showed that some derivatives had comparable or superior efficacy against resistant bacterial strains .
Q & A
Q. What synthetic routes and purification methods are commonly used for this compound?
The compound is synthesized via multistep organic reactions, often involving transannular Aldol reactions or fluorination protocols. For example, fluorinated analogues are prepared by modifying precursor steroidal frameworks using benzoate-mediated photochemical fluorination . Purification typically employs column chromatography (e.g., 50% ethyl acetate in petroleum ether) to isolate the product as a crystalline solid . Yield optimization requires careful control of reaction stoichiometry, temperature, and solvent polarity.
Q. Which analytical techniques validate structural integrity and purity?
Q. What mechanistic insights guide the optimization of transannular Aldol reactions in related triterpenoid syntheses?
Transannular Aldol reactions depend on:
- Catalyst Design: Use of chiral Lewis acids (e.g., Ti(OiPr)4) to enforce stereoselectivity .
- Ring Strain: Strategic positioning of carbonyl groups in fused cyclopentane-phenanthrene systems to drive intramolecular enolate formation .
- Temperature Control: Lower temperatures (−20°C to 0°C) favor kinetically controlled products over side reactions .
Q. How do fluorination strategies at specific positions modulate biological activity in steroidal analogues?
Fluorination at the C1 or C3 positions (e.g., via visible-light photoredox catalysis) enhances metabolic stability and receptor binding affinity. For example, fluorinated derivatives exhibit improved inhibitory activity against bacterial spore germination (e.g., Clostridium difficile) by altering membrane permeability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
